N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Description
N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a triazinoindole-derived compound featuring a propyl substituent on the triazinoindole core, a butanamide chain, and a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-4-13-29-19-12-7-6-11-18(19)21-22(29)26-24(28-27-21)32-20(5-2)23(31)25-17-10-8-9-16(14-17)15(3)30/h6-12,14,20H,4-5,13H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFHETPBANFCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-acetylphenyl precursor, followed by the construction of the triazinoindole core. The final step involves the formation of the sulfanyl butanamide linkage under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols
Scientific Research Applications
N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique molecular structure.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Substituents on the Triazinoindole Core
The triazinoindole moiety is a common scaffold in several compounds, with variations in alkyl/aryl substituents influencing physicochemical and biological properties:
- Methyl group : Found in compounds like NV5 (5-methyl) and others (e.g., compounds 23–27 in ). Methyl groups enhance metabolic stability but may reduce lipophilicity compared to longer alkyl chains .
- Propyl group : Unique to the target compound, this substituent likely increases lipophilicity and may improve membrane permeability or receptor binding duration .
- Bromo group : Observed in compound 27 (8-bromo-5-methyl), which enhances molecular weight and may facilitate halogen bonding in target interactions .
Amide Chain Modifications
- Acetamide vs. Butanamide : Shorter acetamide chains (e.g., NV5, Y511-2268) are metabolized faster, whereas the target’s butanamide chain may prolong half-life due to slower enzymatic cleavage .
- 4-Pyridin-2-yloxyphenyl (NV5): Introduces hydrogen-bonding capacity, critical for inhibiting bacterial quinolone biosynthesis . 2-Methoxyphenyl (SW 044248): Methoxy groups improve solubility and may modulate serotoninergic activity in antidepressants .
Comparative Data Table
Biological Activity
N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.53 g/mol. The compound features a triazinoindole core structure, which is known for its diverse biological activities.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit specific kinases and proteases involved in cell signaling pathways. This inhibition can lead to altered cell growth and apoptosis, making it a candidate for cancer therapy.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have demonstrated the ability to induce ROS production, which can lead to oxidative stress in cancer cells and ultimately result in cell death.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The exact percentage of inhibition varies depending on the specific cell line tested.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanamide | Structure | Moderate cytotoxicity against MCF-7 |
| N-(4-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanamide | Structure | High cytotoxicity against A549 |
Case Studies
-
Study on MCF-7 Cell Line :
- A recent study evaluated the effect of this compound on the MCF-7 breast cancer cell line.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
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Mechanistic Insights :
- Molecular docking studies have suggested that this compound interacts with key targets involved in cancer progression. Specifically, it binds to ATP-binding sites on kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
